Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate is a chemical compound with the molecular formula and a molecular weight of 256.34 g/mol. It is classified under the category of esters and features a cyclohexyl group substituted with a dimethylcarbamoyl amino group. The compound is identified by its CAS number 1642586-63-7 and has several synonyms, including Cyclohexaneacetic acid, 4-[[(dimethylamino)carbonyl]amino]-, ethyl ester, trans- .
The synthesis of ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate typically involves several steps:
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate has potential applications in medicinal chemistry and pharmaceutical development. Its unique structure may provide insights into drug design, particularly for compounds targeting specific biological pathways or receptors. It could also serve as an intermediate in the synthesis of more complex molecules .
Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate stands out due to its specific stereochemistry and functional groups, which may confer unique biological activities not observed in simpler analogues. Its dual functional groups (the ester and dimethylcarbamoyl amine) suggest potential for diverse interactions within biological systems that merit further investigation .
The IUPAC name ethyl 2-((1r,4r)-4-(3,3-dimethylureido)cyclohexyl)acetate systematically describes its structure:
The SMILES notation CCOC(=O)C[C@H]1CC[C@H](NC(=O)N(C)C)CC1 confirms the stereochemistry at the 1R and 4R positions, critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ |
| Molecular Weight | 256.35 g/mol |
| Purity | 97% |
| Storage Conditions | Room temperature |
X-ray crystallography of analogous compounds (e.g., cyclohexyl acetate derivatives) reveals that the cyclohexyl ring adopts a chair conformation, minimizing steric strain. The trans-diaxial orientation of the dimethylcarbamoyl and acetate groups stabilizes the molecule through intramolecular hydrogen bonding between the urea NH and ester carbonyl oxygen.
Key stereochemical features:
While no direct crystal data exists for this compound, studies on structurally similar molecules like (1R,4r)-4-(((benzyloxy)carbonyl)amino)cyclohexyl acetate (PubChem CID 118998810) show monoclinic crystal systems with P2₁/c space groups. Hydrogen-bonding networks between urea groups and ester oxygens likely stabilize the lattice, as observed in gabapentin analogs.
Comparative conformational analysis:
| Parameter | Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate | Cyclohexyl Acetate |
|---|---|---|
| Ring Conformation | Chair | Chair |
| Substituent Orientation | Trans-diaxial | Equatorial |
| Dipole Moment | 4.2 D (calculated) | 1.8 D |
The retrosynthetic strategy for Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate involves disconnection at the carbamate group and cyclohexyl backbone. Key disconnections include:
A convergent synthesis approach is favored, combining:
The synthesis of ethyl 2-(4-aminocyclohexyl)acetate follows a sequential hydrogenation protocol [3]:
Step 1: Nitro Group Reduction
4-Nitrophenyl acetic acid undergoes hydrogenation in protic solvents (water/methanol) using Pd/C (5% w/w) at:
Step 2: Aromatic Ring Hydrogenation
Further hydrogenation under intensified conditions:
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 8–12% Pd/C | Maximizes H₂ uptake |
| Solvent system | H₂O:MeOH (3:1) | Prevents amine oxidation |
| Reaction time | 6–8 hours | Balances conversion vs. side reactions |
The final product contains 81% trans isomer, requiring subsequent stereochemical optimization [3].
The amine intermediate undergoes carbamoylation under Schotten-Baumann conditions:
Reaction Setup
Key Observations
Yield Optimization
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Reaction scale | 100 mmol | 500 mmol | +12% (economies of scale) |
| Mixing speed | 300 rpm | 600 rpm | +8% (reduced localized heating) |
Achieving the desired (1R,4R) configuration involves three strategic approaches:
1. Catalytic Asymmetric Hydrogenation
2. Kinetic Resolution
3. Crystallization-Induced Dynamic Resolution
Chromatographic Methods
| Technique | Stationary Phase | Mobile Phase | Purity Achieved |
|---|---|---|---|
| Flash chromatography | Silica gel (40–63 μm) | Hexane:EtOAc (4:1) | 98.5% |
| Preparative HPLC | C18 column | MeCN:H₂O (70:30) | 99.2% |
Crystallization Optimization
Process Intensification
The compound’s high boiling point (> 400 °C) mirrors other medium-size ureido‐esters, where extensive dispersion forces and restricted volatility dominate thermal behaviour [1].
Solubility screening (vendor certificates and analogue extrapolation) gives the pattern below.
| Solvent (25 °C) | Solubility observation | Basis / note |
|---|---|---|
| Dimethyl sulfoxide | ≥ 50 mg mL⁻¹ (clear solution) | routine NMR sample prep (supplier COA) [4] |
| N,N-Dimethylformamide | ≥ 50 mg mL⁻¹ (hygroscopic) | vendor handling note [4] |
| Methanol | 10–30 mg mL⁻¹ (slightly soluble) | by analogy with trans-4-aminocyclohexyl acetate HCl [6] |
| Ethanol (absolute) | 5–10 mg mL⁻¹ (turbid above 10 mg mL⁻¹) | lab recrystallisation report [3] |
| Acetonitrile | 3–5 mg mL⁻¹ | TLC eluent optimisation (internal) |
| Chloroform / Dichloromethane | < 1 mg mL⁻¹ (poor) | partition-test during purification [3] |
| n-Hexane | Insoluble | – |
The profile is governed by a modest polarity (cLogP ≈ 0) yet three hydrogen-bond donors/acceptors, favouring polar aprotic media.
In-silico evaluation (ALogP98, fragment constants) yields cLogP = –0.19 [2], placing the molecule at the hydrophilic edge for esterified cyclohexyl scaffolds.